
YM348
Übersicht
Beschreibung
YM-348 ist ein Indazol-Derivat, das als potenter und selektiver Agonist für den 5-Hydroxytryptamin-2C-Rezeptor wirkt. Es hat eine effektive Konzentration von 1 Nanomolar und zeigt eine 15-fache Selektivität gegenüber dem 5-Hydroxytryptamin-2A-Rezeptor, obwohl es nur eine moderate Selektivität von 3 gegenüber dem eng verwandten 5-Hydroxytryptamin-2B-Rezeptor aufweist . YM-348 hat thermogene und anorektische Wirkungen in Tierstudien, was es möglicherweise für die Behandlung von Fettleibigkeit geeignet macht .
Vorbereitungsmethoden
Die Synthese von YM-348 beinhaltet die Herstellung von substituierten 2-(1H-Furo[2,3-g]indazol-1-yl)ethylamin-Derivaten. Der Syntheseweg umfasst die folgenden Schritte:
Bildung des Indazolrings: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen.
Substitutionsreaktionen: Einführung der Ethylgruppe und anderer Substituenten in den Indazolring.
Endgültige Aminierung:
Industrielle Produktionsmethoden für YM-348 würden wahrscheinlich eine Optimierung dieser Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die großtechnische Produktion zu gewährleisten.
Analyse Chemischer Reaktionen
YM-348 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere. Übliche Reagenzien sind Halogenierungsmittel oder Nucleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte die Oxidation von YM-348 zur Bildung entsprechender Oxide führen, während die Reduktion die entsprechenden Amine ergeben könnte.
Wissenschaftliche Forschungsanwendungen
YM-348 is an indazole derivative drug that functions as a potent and selective 5-HT2C receptor agonist . It has potential applications in the treatment of obesity and related research due to its thermogenic and anorectic effects observed in animal studies .
Details of YM-348
this compound, also known as (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, demonstrates a high affinity for cloned human 5-HT2C receptors, with a Ki value of 0.89 nM . In the 5-HT2 receptor family, this compound exhibits the highest functional selectivity for 5-HT2C receptors compared to other agonists like m-chlorophenylpiperazine (mCPP) and Ro60-0175 ((S)-2-(6-chloro-5-fluoroindol-1-yl)-1-methylethylamine) .
Property | Value |
---|---|
IUPAC name | |
Formula | C14H17N3O |
Molar mass | 243.310 g·mol−1 |
5-HT2C receptor EC50 | 1nM |
Selectivity over 5-HT2A receptor | 15x |
Selectivity over 5-HT2B receptor | 3x |
Scientific Research Applications
- Obesity Treatment: Animal studies indicate that YM-348 has thermogenic and anorectic effects, suggesting its potential in treating obesity . Subcutaneous infusion of this compound in rats led to a significant decrease in body weight gain . Stimulation of 5-HT2C receptors by this compound increases body temperature and energy expenditure .
- Penile Erection Studies: In rats, oral administration of this compound induced penile erections, an effect completely inhibited by the selective 5-HT2C receptor antagonist SB242084 . The dose-response curve for penile erections followed an inverted U-shape, with the most effective dose range between 0.0677-2.03 mg/kg . Selective 5-HT2A and 5-HT2B receptor antagonists did not affect the decline in penile erection frequency at higher doses of this compound, and this compound did not affect blood pressure at 2.03 mg/kg .
- Locomotion Research: Oral administration of this compound also induced hypolocomotion in rats, which was entirely inhibited by SB242084 .
Wirkmechanismus
YM-348 exerts its effects by acting as a selective agonist for the 5-hydroxytryptamine 2C receptor. This receptor is a G-protein-coupled receptor that is involved in the regulation of various physiological processes, including appetite, mood, and thermogenesis. By binding to and activating this receptor, YM-348 can modulate these processes and produce its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
YM-348 ist einzigartig in seiner hohen Selektivität für den 5-Hydroxytryptamin-2C-Rezeptor im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen sind:
AL-34662: Ein weiterer 5-Hydroxytryptamin-2C-Rezeptor-Agonist mit ähnlichen Eigenschaften.
AL-38022A: Eine Verbindung mit ähnlicher Selektivität für den 5-Hydroxytryptamin-2C-Rezeptor.
Ro60-0175: Ein weiteres Indazol-Derivat mit ähnlichen pharmakologischen Eigenschaften.
VER-3323: Eine Verbindung mit ähnlichem therapeutischem Potenzial für die Behandlung von Fettleibigkeit.
YM-348 zeichnet sich durch seine potente und selektive Agonistenaktivität aus, was es zu einem wertvollen Werkzeug für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen macht.
Biologische Aktivität
YM348, chemically known as (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, is a potent agonist for the 5-HT2C receptor, which has garnered attention for its potential applications in treating obesity and sexual dysfunction. This article explores the biological activity of this compound, focusing on its pharmacological profile, effects observed in animal studies, and implications for human health.
Pharmacological Profile
This compound exhibits high affinity for the human 5-HT2C receptors with a Ki value of 0.89 nM, indicating strong receptor binding capabilities. It also shows lower affinities for the 5-HT2B (Ki: 2.5 nM) and 5-HT2A receptors (Ki: 13 nM) . The compound acts as a full agonist on both 5-HT2A and 5-HT2B receptors, with effective concentrations (EC50 values) of 1.0 nM for 5-HT2C, 93 nM for 5-HT2A, and 3.2 nM for 5-HT2B .
Binding Affinity Summary
Receptor Type | Ki Value (nM) |
---|---|
5-HT2C | 0.89 |
5-HT2B | 2.5 |
5-HT2A | 13 |
5-HT1A | 130 |
α2A | 126 |
5-HT7 | 177 |
Effects on Sexual Function
In vivo studies have demonstrated that oral administration of this compound induces penile erections and hypolocomotion in male Wistar rats. These effects are completely inhibited by the selective 5-HT2C receptor antagonist SB242084 . The dose-response relationship for penile erections follows an inverted U-shape across a dose range of 0.0677 to 2.03 mg/kg, indicating a complex interaction between dosage and biological response .
Antiobesity Potential
This compound has been investigated for its antiobesity effects in Zucker rats, where it significantly reduced food intake in a dose-dependent manner at doses ranging from 0.1 to 3 mg/kg . The compound was also shown to increase body temperature and calorie expenditure without diminishing these effects upon repeated administration over two weeks . Chronic subcutaneous infusion of this compound resulted in a sustained decrease in body weight gain throughout the study period.
Key Findings from Antiobesity Studies:
- Food Intake Reduction: Significant decrease observed at doses of 0.1, 0.3, and up to 3 mg/kg.
- Caloric Expenditure Increase: Enhanced thermogenesis contributing to weight loss.
- Chronic Administration: Sustained effects on weight management without loss of efficacy over time.
Case Studies and Clinical Implications
The potential of this compound as an antiobesity agent is supported by several studies that highlight its mechanism of action through the activation of the melanocortin pathway in the hypothalamus . Activation of the pro-opiomelanocortin (POMC) neurons leads to increased satiety and reduced food intake, making it a candidate for further clinical development in obesity treatment.
Eigenschaften
IUPAC Name |
(2S)-1-(7-ethylfuro[2,3-g]indazol-1-yl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-3-11-6-12-13(18-11)5-4-10-7-16-17(14(10)12)8-9(2)15/h4-7,9H,3,8,15H2,1-2H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOOWOVVZLBYHU-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(O1)C=CC3=C2N(N=C3)CC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(O1)C=CC3=C2N(N=C3)C[C@H](C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190708 | |
Record name | (2S)-1-(7-Ethyl-1H-furo[2,3-g]indazol-1-yl)-2-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372163-84-3 | |
Record name | (αS)-7-Ethyl-α-methyl-1H-furo[2,3-g]indazole-1-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372163-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | YM 348 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372163843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-1-(7-Ethyl-1H-furo[2,3-g]indazol-1-yl)-2-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | YM-348 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTV38S7D39 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.